molecular formula C16H10F4N2OS B3139829 3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 477857-07-1

3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B3139829
CAS RN: 477857-07-1
M. Wt: 354.3 g/mol
InChI Key: JPYGXQDRMNEHQH-UHFFFAOYSA-N
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Description

The compound “3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide” is a complex organic molecule that contains several functional groups. It has a fluorobenzyl group, a trifluoromethylphenyl group, and an oxadiazolyl sulfide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzyl, trifluoromethylphenyl, and oxadiazolyl sulfide groups would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. For example, the fluorine atoms in the fluorobenzyl and trifluoromethylphenyl groups are highly electronegative, which could make these parts of the molecule more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of fluorine atoms could make it more resistant to reactions with other substances .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

3-Fluorobenzyl-oxadiazolyl sulfide derivatives, including compounds with similar structures, have been synthesized and structurally analyzed for various scientific applications. For instance, De-Qiang Qi et al. (2015) developed a synthetic route for 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, determining the configurations of intermediate compounds through X-ray diffraction analysis. The in vitro xanthine oxidase inhibitory activity of these compounds was evaluated, showcasing their potential in enzyme inhibition studies (De-Qiang Qi, Jin-zong You, Xue-jie Wang, & Yi‐Ping Zhang, 2015).

Anticonvulsant Activity and Radiolabeling

Similar compounds have been explored for their anticonvulsant activity and potential in biological studies through radiolabeling. A. Jalilian et al. (2000) discussed the one-step, no-carrier-added synthesis of an 18F-labeled benzodiazepine receptor ligand, indicating its application in biological and medical research, particularly due to its anticonvulsant activity against pentylenetetrazole-induced convulsion (A. Jalilian, S. Tabatabai, A. Shafiee, H. Afarideh, R. Najafi, & M. Bineshmarvasti, 2000).

Anticancer and Antimicrobial Activities

The structure of 1,3,4-oxadiazol-2-yl sulfide derivatives has been linked to potential anticancer and antimicrobial activities. Li De-jiang (2010) synthesized derivatives with a similar structure, showing significant anticancer activity, especially against certain cancer cell lines (Li De-jiang, 2010). Furthermore, compounds with 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings, like those synthesized by R. Ustabaş et al. (2020), have important biological activities and have been characterized for their potential as antimicrobial agents (R. Ustabaş, Nevin Süleymanoğlu, Y. Ünver, & Ş. Direkel, 2020).

Electronic and Optical Applications

The derivatives of 1,3,4-oxadiazol-2-yl sulfide have been studied for their electronic and optical applications. For instance, Yi Jin et al. (2014) developed heteroleptic iridium(III) complexes using a similar chemical structure for efficient organic light-emitting diodes with low efficiency roll-off, highlighting their significance in electronic and photonics research (Yi Jin, Cheng-Cheng Wang, Li-Sha Xue, Tian‐yi Li, Song Zhang, Xuan Liu, X. Liang, You‐Xuan Zheng, & J. Zuo, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include avoiding inhalation or skin contact, and using the compound only in a well-ventilated area or under a fume hood .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied further to better understand its reactivity, or it could be tested for possible uses in fields like medicine or materials science .

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2OS/c17-13-3-1-2-10(8-13)9-24-15-22-21-14(23-15)11-4-6-12(7-5-11)16(18,19)20/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYGXQDRMNEHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136397
Record name 2-[[(3-Fluorophenyl)methyl]thio]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide

CAS RN

477857-07-1
Record name 2-[[(3-Fluorophenyl)methyl]thio]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3-Fluorophenyl)methyl]thio]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide
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